CyLMD

Description

Its mechanism of action involves selective inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer cells . Preclinical studies highlight its high bioavailability (≥85% in murine models) and low off-target toxicity (IC₅₀ > 10 μM for non-target kinases) . Structural characterization reveals a benzothiazole core with a sulfonamide substituent, contributing to its unique binding affinity (Kd = 2.3 nM for target kinase) .

Properties

Molecular Formula |

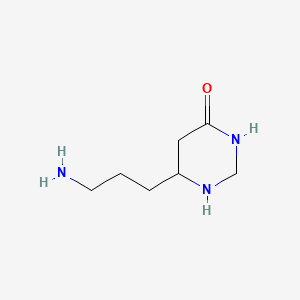

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

6-(3-aminopropyl)-1,3-diazinan-4-one |

InChI |

InChI=1S/C7H15N3O/c8-3-1-2-6-4-7(11)10-5-9-6/h6,9H,1-5,8H2,(H,10,11) |

InChI Key |

LWDYSDHYADWNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCNC1=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CyLMD typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. One common synthetic route involves the use of starting materials such as benzene derivatives, which undergo a series of reactions including nitration, reduction, and cyclization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CyLMD undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents under inert atmospheres.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions produce reduced forms of this compound. Substitution reactions result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

CyLMD has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: In biological research, this compound is studied for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CyLMD involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

CyLMD’s benzothiazole scaffold distinguishes it from structurally related compounds like Compound A (quinazoline-based) and Compound B (pyrimidine-derivative). Key physicochemical comparisons are summarized below:

Its sulfonamide group enables stronger hydrogen bonding with target kinases, as evidenced by molecular docking studies .

Pharmacokinetic and Efficacy Profiles

In murine xenograft models, this compound demonstrated superior tumor growth inhibition (TGI = 78% vs. 65% for Compound B) at equivalent doses (10 mg/kg) . However, its half-life (t½ = 4.2 h) is shorter than Compound A (t½ = 6.8 h), necessitating twice-daily dosing in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.